molecular formula C11H8BrN3O B2525346 5-bromo-N-(pyridin-4-yl)nicotinamide CAS No. 634173-90-3

5-bromo-N-(pyridin-4-yl)nicotinamide

Cat. No.: B2525346
CAS No.: 634173-90-3
M. Wt: 278.109
InChI Key: XLRRWKQMUTVURI-UHFFFAOYSA-N
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Description

5-Bromo-N-(pyridin-4-yl)nicotinamide is a chemical compound with the molecular formula C11H8BrN3O. It is characterized by the presence of a bromine atom attached to the 5th position of the nicotinamide ring and a pyridin-4-yl group attached to the nitrogen atom of the nicotinamide.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated nicotinamide with a pyridin-4-yl boronic acid in the presence of a palladium catalyst . The reaction conditions generally include:

    Catalyst: Palladium(0) or Palladium(II) complexes

    Base: Potassium carbonate or sodium carbonate

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

Industrial Production Methods

Industrial production of 5-bromo-N-(pyridin-4-yl)nicotinamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(pyridin-4-yl)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, and alcohols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield N-(pyridin-4-yl)nicotinamide derivatives, while oxidation can produce N-oxides .

Scientific Research Applications

5-Bromo-N-(pyridin-4-yl)nicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(pyridin-4-yl)nicotinamide involves its interaction with specific molecular targets. The bromine atom and the pyridin-4-yl group play crucial roles in binding to active sites of enzymes or receptors. The compound can inhibit enzyme activity by forming stable complexes with metal ions in the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by binding to specific sites and altering the receptor’s conformation and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-N-(pyridin-4-yl)nicotinamide is unique due to the presence of the bromine atom, which enhances its reactivity and binding affinity in various chemical and biological contexts. The bromine atom also allows for further functionalization through substitution reactions, making it a versatile intermediate in synthetic chemistry .

Biological Activity

5-bromo-N-(pyridin-4-yl)nicotinamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure:

  • Molecular Formula: C₁₁H₈BrN₃O
  • CAS Number: 634173-90-3
  • Molecular Weight: 276.11 g/mol

The compound features a bromine atom at the 5-position of the nicotinamide ring and a pyridine moiety at the nitrogen atom, which contributes to its unique biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity: The compound has shown potential in inhibiting the proliferation of various cancer cell lines.
  • Antimicrobial Properties: Preliminary studies suggest activity against certain bacterial strains.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies and In Vitro Findings

A series of studies have investigated the antiproliferative effects of this compound on different cancer cell lines. The following table summarizes key findings:

Cell Line IC₅₀ (µM) Mechanism
LN-229 (Glioblastoma)12.5Induction of apoptosis via caspase activation
HCT-116 (Colorectal Carcinoma)8.0Cell cycle arrest in the G2/M phase
NCI-H460 (Lung Carcinoma)15.0Inhibition of DNA synthesis
HeLa (Cervical Cancer)10.0Modulation of p53 pathway

These results indicate that the compound can effectively inhibit cancer cell growth, particularly through mechanisms involving apoptosis and cell cycle regulation.

Antimicrobial Activity

Research has also explored the antimicrobial properties of this compound. A study assessed its efficacy against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC, µM)
Escherichia coli32
Staphylococcus aureus64

The compound demonstrated moderate antibacterial activity, particularly against E. coli, suggesting potential for development into antimicrobial agents.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Inhibition: The compound interacts with specific enzymes, potentially disrupting metabolic pathways crucial for cancer cell survival.
  • Induction of Apoptosis: It activates apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Regulation: The compound induces cell cycle arrest, particularly in the G2/M phase, preventing further proliferation.

Properties

IUPAC Name

5-bromo-N-pyridin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O/c12-9-5-8(6-14-7-9)11(16)15-10-1-3-13-4-2-10/h1-7H,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRRWKQMUTVURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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